molecular formula C18H22N4O B2836032 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235382-31-6

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2836032
CAS RN: 1235382-31-6
M. Wt: 310.401
InChI Key: ZWKPWDWAYYRACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, also known as PPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPMP is a member of the urea family and has been found to have various biochemical and physiological effects on the body.

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives exhibit significant antibacterial and antimycobacterial properties. Researchers have identified compounds with potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. These derivatives could potentially serve as novel antibiotics or enhance existing treatments .

Antitumor and Anticancer Potential

Several imidazole-based compounds have demonstrated antiproliferative activity against cancer cell lines. These derivatives may interfere with cancer cell growth, making them promising candidates for further investigation in cancer therapy .

Anti-Inflammatory Effects

Imidazole derivatives have been explored for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could contribute to the development of anti-inflammatory drugs .

Antiviral Activity

Certain imidazole-containing compounds exhibit antiviral effects. Researchers have investigated their potential against various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV) .

Antioxidant Properties

Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals makes them relevant in the context of oxidative damage and aging-related diseases .

Anti-Ulcer and Gastroprotective Effects

Imidazole-based drugs, such as omeprazole and pantoprazole, are widely used as proton pump inhibitors (PPIs) to treat gastric ulcers and gastroesophageal reflux disease (GERD). These compounds reduce stomach acid production and promote healing of ulcerated tissues .

In addition to the above applications, imidazole serves as a core structure in natural products like histidine, purine, and histamine. Its versatility and broad range of biological activities make it an essential synthon in drug development. Researchers continue to explore novel imidazole derivatives for therapeutic purposes .

properties

IUPAC Name

1-phenyl-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(21-16-6-2-1-3-7-16)20-14-15-9-12-22(13-10-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKPWDWAYYRACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

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